molecular formula C8H10ClN B1586338 5-Chloro-2-methylbenzylamine CAS No. 27917-13-1

5-Chloro-2-methylbenzylamine

Cat. No.: B1586338
CAS No.: 27917-13-1
M. Wt: 155.62 g/mol
InChI Key: WXDWGQCDPGFBEN-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzylamine: is an organic compound with the molecular formula C8H10ClN . It is a derivative of benzylamine, where a chlorine atom is substituted at the 5th position and a methyl group at the 2nd position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Catalytic Hydrogenation: Industrially, the reduction of nitro compounds using catalytic hydrogenation is preferred due to its efficiency and scalability. The process involves the use of hydrogen gas and a metal catalyst such as platinum or palladium.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-methylbenzylamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 5-Chloro-2-methylbenzyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 5-Chloro-2-methylbenzaldehyde or 5-Chloro-2-methylbenzoic acid.

    Reduction: 5-Chloro-2-methylbenzyl alcohol.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The compound is explored for its potential use in drug development due to its structural similarity to biologically active molecules.

Industry:

    Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzylamine depends on its specific applicationThe chlorine and methyl substituents on the benzene ring can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Chloro-6-methylbenzylamine
  • 3-Chloro-N-methylbenzylamine
  • 2-Methylbenzylamine

Comparison:

Properties

IUPAC Name

(5-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDWGQCDPGFBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373999
Record name 5-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27917-13-1
Record name 5-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27917-13-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of LAH (1 M in ether, 40 mL) was added to a stirred solution of 5-chloro-2-methylbenzonitrile (3.03 g, 20.0 mmol) in Et2O (10 mL) at 0° C. and the resulting solution was warmed to ambient temperature. After 30 min the solution was cooled to 0° C. and water (1.52 mL), 15% NaOH (1.52 mL) and water (4.56 mL) were added successively. The solids were removed by filtration and the filtrate was evaporated in vacuo to give 5-chloro-2-methylbenzylamine (3.11 g) as an oil.
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40 mL
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-5-chlorobenzonitrile (2 g, 13.2 mmol), in THF (30 mL) was cooled to −15° C. and treated with 1 M lithium aluminum hydride in THF (13.4 mL). The reaction mixture was allowed to warm gradually to 0° C. over 2 h and was then stirred at room temperature for 1.5 h. It was then cooled to 0° C. and quenched sequentially with EtOAc (1 mL), water (0,5 mL), 15% NaOH (0.5 mL), and water (1.5 mL). After stirring for 1 h, the solids were removed via filtration. The filtrate was concentrated and the resulting residue purified by flash chromatography (98:2 methylene chloride/methanol) to give the product as an oil: 1H NMR (CDCl3) δ7.33 (d, J=2.0 Hz, 1H), 7.08 (m, 2H),, 3.83 (s, 2H),, 2.28 (s, 3H), 1.42 (br s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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